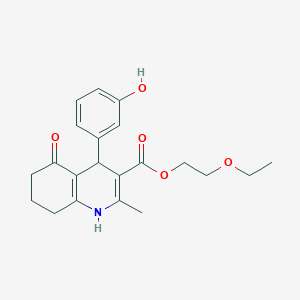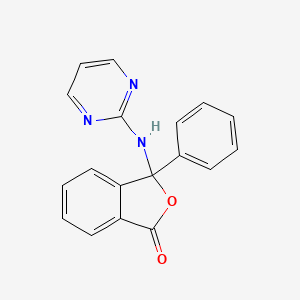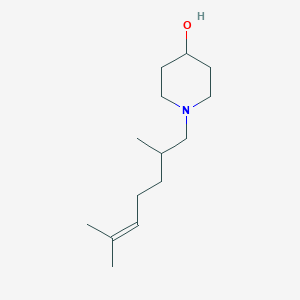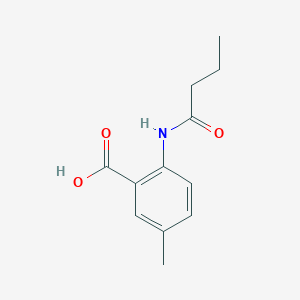![molecular formula C14H9Cl3N2OS B5084425 4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5084425.png)
4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, CDDCB, and has been synthesized using various methods.
作用机制
The mechanism of action of CDDCB is not fully understood. However, it has been suggested that CDDCB may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CDDCB has also been reported to inhibit the growth of fungi and bacteria by disrupting the cell membrane.
Biochemical and Physiological Effects:
CDDCB has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. CDDCB has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, it has been reported to have analgesic effects by inhibiting the production of prostaglandins, which are involved in the development of pain.
实验室实验的优点和局限性
CDDCB has several advantages as a research tool. It is relatively easy to synthesize, and its chemical properties make it suitable for various analytical techniques. However, CDDCB has some limitations as a research tool. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, CDDCB has been reported to be toxic to some cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CDDCB. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the potential use of CDDCB as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of CDDCB and to identify its potential therapeutic applications in various diseases.
In conclusion, CDDCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CDDCB as a research tool and therapeutic agent.
合成方法
CDDCB can be synthesized using various methods, including the reaction of 2,3-dichloroaniline with carbon disulfide, followed by reaction with 4-chlorobenzoyl chloride. The resulting product is then treated with hydrochloric acid to obtain CDDCB. Another method involves the reaction of 2,3-dichloroaniline with carbon disulfide, followed by reaction with 4-chlorobenzoic acid, and then treated with thionyl chloride to obtain CDDCB.
科学研究应用
CDDCB has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antifungal, and antibacterial activities. CDDCB has also been reported to have anti-inflammatory and analgesic effects. Additionally, it has been studied for its potential use as a pesticide and herbicide.
属性
IUPAC Name |
4-chloro-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-9-6-4-8(5-7-9)13(20)19-14(21)18-11-3-1-2-10(16)12(11)17/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHCUIYWWVZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
![N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)

![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide](/img/structure/B5084399.png)
![5-(4-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5084407.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)
![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)